molecular formula C17H13NO4S2 B2937569 (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 26203-83-8

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No. B2937569
CAS RN: 26203-83-8
M. Wt: 359.41
InChI Key: FAAGTJHTKMANHP-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C17H13NO4S2 and its molecular weight is 359.41. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

1. Antiproliferative and Apoptotic Effects in Leukemia Cells Several derivatives of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid have demonstrated potent antiproliferative activity and induction of apoptosis in human leukemia cells. These compounds exhibit activity in a cell cycle stage-dependent and dose-dependent manner, with specific compounds showing strong anticancer properties on tested cell lines. The electron-donating groups on the thiazolidinone moiety play a crucial role in this activity (Chandrappa et al., 2009).

2. In Vivo Anticancer and Antiangiogenic Effects The derivatives of this compound have also shown significant in vivo anticancer and antiangiogenic effects in mouse models. These effects include reduction of tumor volume, suppression of tumor-induced endothelial proliferation, and extended life span in mice with Ehrlich Ascites Tumor, indicating potential for anticancer therapy (Chandrappa et al., 2010).

3. Trypanocidal and Anticancer Activity Certain derivatives have been synthesized and evaluated for their trypanocidal activity, displaying significant effectiveness against Trypanosoma species at sub-micromolar concentrations. Additionally, one specific derivative has shown inhibition against various human tumor cell lines, suggesting both antitrypanosomal and anticancer potential (Holota et al., 2019).

4. Antifibrotic and Anticancer Action Amino(imino)thiazolidinone derivatives of this compound have been evaluated for their antifibrotic and anticancer activities. Certain derivatives identified in the study exhibit high levels of antifibrotic activity and a similar effect to known antifibrotic agents without scavenging superoxide radicals (Kaminskyy et al., 2016).

Other Scientific Research Applications

1. Selective Inhibitors of Phosphoinositide 3-Kinase Furan-2-ylmethylene thiazolidinediones have been identified as selective, ATP-competitive inhibitors of phosphoinositide 3-kinase gamma (PI3Kgamma), an important target for inflammatory and autoimmune diseases. Specific derivatives show significant selectivity and potency in inhibiting PI3K-mediated cellular effects (Pomel et al., 2006).

2. Anticonvulsant Activity Some derivatives have been synthesized and tested for their anticonvulsant activity. Specific compounds have been found to be potent in this regard, comparing favorably with established anticonvulsant drugs (Agarwal et al., 2006).

properties

IUPAC Name

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c19-15-14(10-12-7-4-8-22-12)24-17(23)18(15)13(16(20)21)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,20,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAGTJHTKMANHP-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

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